molecular formula C9H8N4O3S B5609713 2-NITRO-4-[(4H-1,2,4-TRIAZOL-3-YLSULFANYL)METHYL]PHENOL

2-NITRO-4-[(4H-1,2,4-TRIAZOL-3-YLSULFANYL)METHYL]PHENOL

Cat. No.: B5609713
M. Wt: 252.25 g/mol
InChI Key: CXXAUUSUQKWGLH-UHFFFAOYSA-N
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Description

2-NITRO-4-[(4H-1,2,4-TRIAZOL-3-YLSULFANYL)METHYL]PHENOL is a complex organic compound that features a nitro group, a triazole ring, and a phenolic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-NITRO-4-[(4H-1,2,4-TRIAZOL-3-YLSULFANYL)METHYL]PHENOL typically involves multiple steps. One common method starts with the nitration of a phenolic compound to introduce the nitro group. This is followed by the introduction of the triazole ring through a series of reactions involving triazole precursors and sulfur-containing reagents. The final step involves the formation of the sulfanyl linkage between the triazole ring and the phenolic compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-NITRO-4-[(4H-1,2,4-TRIAZOL-3-YLSULFANYL)METHYL]PHENOL can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents.

    Substitution: The phenolic hydroxyl group can participate in substitution reactions, such as esterification or etherification.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Reagents like acyl chlorides or alkyl halides can be used for esterification or etherification reactions.

Major Products

    Oxidation: Products may include nitro derivatives with additional oxygen-containing functional groups.

    Reduction: The major product is the corresponding amine derivative.

    Substitution: Products include esters or ethers of the phenolic compound.

Scientific Research Applications

2-NITRO-4-[(4H-1,2,4-TRIAZOL-3-YLSULFANYL)METHYL]PHENOL has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-NITRO-4-[(4H-1,2,4-TRIAZOL-3-YLSULFANYL)METHYL]PHENOL is unique due to the presence of both a nitro group and a triazole ring linked by a sulfanyl group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-nitro-4-(1H-1,2,4-triazol-5-ylsulfanylmethyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4O3S/c14-8-2-1-6(3-7(8)13(15)16)4-17-9-10-5-11-12-9/h1-3,5,14H,4H2,(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXXAUUSUQKWGLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CSC2=NC=NN2)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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